molecular formula C21H20FN3O3 B2399144 N-(3-fluorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide CAS No. 941903-42-0

N-(3-fluorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Cat. No.: B2399144
CAS No.: 941903-42-0
M. Wt: 381.407
InChI Key: LJSBYNUWPYCJDR-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a fluorophenyl group, a morpholinoquinoline moiety, and an acetamide linkage. Compounds of this nature are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide typically involves multiple steps:

    Formation of the Morpholinoquinoline Moiety: This step may involve the reaction of a quinoline derivative with morpholine under specific conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through a substitution reaction where a fluorophenyl halide reacts with an appropriate nucleophile.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, possibly through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions could target the acetamide group, potentially converting it to an amine.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles like sodium hydride.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.

Scientific Research Applications

N-(3-fluorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved might be related to signal transduction, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide
  • N-(3-bromophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide
  • N-(3-methylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Uniqueness

N-(3-fluorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c22-16-4-2-5-17(13-16)23-20(26)14-28-18-6-1-3-15-7-8-19(24-21(15)18)25-9-11-27-12-10-25/h1-8,13H,9-12,14H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSBYNUWPYCJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC(=CC=C4)F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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